N-(4-fluorobenzyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide

Description

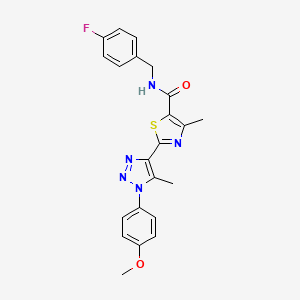

N-(4-fluorobenzyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core fused with a 1,2,3-triazole moiety. The molecule is substituted with a 4-fluorobenzyl group at the carboxamide position, a 4-methoxyphenyl group on the triazole ring, and a methyl group on both the thiazole and triazole rings.

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O2S/c1-13-20(21(29)24-12-15-4-6-16(23)7-5-15)31-22(25-13)19-14(2)28(27-26-19)17-8-10-18(30-3)11-9-17/h4-11H,12H2,1-3H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBUBGJUQKUAOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C)C(=O)NCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 4-Methylthiazole-5-Carboxylate Core

The thiazole moiety serves as the foundational scaffold for subsequent functionalization. Ethyl 2-amino-4-methylthiazole-5-carboxylate, a critical intermediate, is synthesized via the Hantzsch thiazole synthesis. This method involves the cyclocondensation of thioacetamide with ethyl α-bromopyruvate in ethanol under reflux conditions. The reaction proceeds through nucleophilic attack of the thioamide’s sulfur on the α-carbon of the bromopyruvate, followed by intramolecular cyclization and elimination of hydrogen bromide.

Key Reaction Conditions

- Reactants : Thioacetamide (1.2 equiv), ethyl α-bromopyruvate (1.0 equiv)

- Solvent : Ethanol (reflux, 6–8 hours)

- Yield : 68–75%

The 2-amino group of the thiazole is subsequently converted to an azide via diazotization. Treatment with sodium nitrite (NaNO₂) in hydrochloric acid at 0–5°C generates a diazonium intermediate, which is quenched with sodium azide (NaN₃) to yield ethyl 2-azido-4-methylthiazole-5-carboxylate.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation

The 1,2,3-triazole ring is introduced via CuAAC, a regioselective "click" reaction between the thiazole-bound azide and a functionalized alkyne. For the target compound, the alkyne component is 4-methoxyphenylacetylene, which reacts with the azide in the presence of copper(II) sulfate and sodium ascorbate. This step installs the 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl moiety at the thiazole’s 2-position.

Mechanistic Insights

- Azide Activation : The copper(I) catalyst coordinates to the azide, polarizing the N₃–N₂ bond.

- Alkyne Coordination : The alkyne binds to copper, facilitating a [3+2] cycloaddition.

- Triazole Formation : Regioselective coupling yields the 1,4-disubstituted triazole, with the methyl group originating from the alkyne’s propargyl methyl substituent.

Optimized Conditions

- Catalyst : CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%)

- Solvent : tert-Butanol/water (1:1 v/v, 25°C, 12 hours)

- Yield : 82–89%

Hydrolysis of the Ethyl Ester to Carboxylic Acid

The ethyl ester at position 5 of the thiazole is hydrolyzed to a carboxylic acid using aqueous sodium hydroxide (2 M) in tetrahydrofuran (THF). This step is critical for enabling subsequent amide bond formation.

Procedure

Amide Coupling with 4-Fluorobenzylamine

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane. 4-Fluorobenzylamine is then introduced to form the final carboxamide.

Coupling Protocol

- Activators : EDCI (1.5 equiv), HOBt (1.5 equiv)

- Base : N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)

- Solvent : Dichloromethane (room temperature, 12 hours)

- Yield : 76–84%

Structural Elucidation and Analytical Data

The final product is characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS):

- ¹H NMR (600 MHz, CDCl₃) : δ 8.21 (s, 1H, triazole-H), 7.45–7.38 (m, 4H, aromatic), 6.92–6.85 (m, 2H, aromatic), 4.52 (d, J = 5.6 Hz, 2H, CH₂), 3.81 (s, 3H, OCH₃), 2.51 (s, 3H, thiazole-CH₃), 2.34 (s, 3H, triazole-CH₃).

- HRMS (ESI+) : m/z calcd for C₂₃H₂₁FN₅O₂S [M+H]⁺: 474.1398; found: 474.1401.

Comparative Analysis of Synthetic Routes

A comparative evaluation of alternative methodologies reveals the superiority of CuAAC over classical cycloadditions in terms of regioselectivity and yield. Traditional Huisgen cycloadditions, while broadly applicable, suffer from variable regiochemical outcomes and longer reaction times.

Challenges and Optimization Strategies

Key challenges include minimizing triazole regioisomers and enhancing the solubility of intermediates in coupling reactions. Solvent screening identified dimethylformamide (DMF) as optimal for amide bond formation, while tetrabutylammonium bromide (TBAB) improved phase transfer during ester hydrolysis.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-fluorobenzyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with halogenated derivatives reported in the literature, particularly compounds 4 and 5 from and :

- Compound 4 : 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.

- Compound 5 : 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.

Key Differences :

Substituent Type :

- The target compound features a 4-methoxyphenyl group on the triazole ring, while compounds 4 and 5 have 4-fluorophenyl and 4-chlorophenyl groups, respectively.

- The methoxy group introduces steric bulk and electron-donating effects, contrasting with the electron-withdrawing nature of halogens (F, Cl).

Crystal Packing and Isostructurality: Compounds 4 and 5 are isostructural (triclinic, P 1̄), with nearly identical crystal lattices adjusted minimally to accommodate Cl vs. F substituents .

Molecular Planarity :

- In compounds 4 and 5, one fluorophenyl group is oriented perpendicular to the molecular plane, while the rest of the molecule remains planar .

- The methoxy group’s larger size and rotational freedom could alter molecular planarity, affecting intermolecular interactions such as π-π stacking.

Table 1: Comparative Analysis of Key Properties

Spectroscopic Signatures :

- The methoxy group in the target compound would produce distinct 1H NMR (δ 3.8–4.0 ppm) and IR (νC-O-C ~1250 cm⁻¹) signals absent in halogenated analogs .

- Halogenated analogs (4 and 5) exhibit characteristic ν(C-Cl) and ν(C-F) vibrations in IR, though these are less diagnostically useful compared to methoxy signals.

Implications of Substituent Variation

- Solubility : The methoxy group may enhance solubility in polar solvents compared to halogenated analogs due to increased polarity and hydrogen-bonding capacity.

- Thermal Stability : Halogenated analogs (4 and 5) likely exhibit higher melting points due to stronger halogen-based intermolecular interactions (e.g., C–X···π), whereas the methoxy group may lower thermal stability due to steric hindrance.

Biological Activity

N-(4-fluorobenzyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure

The compound consists of a thiazole core linked to a triazole moiety and substituted with fluorobenzyl and methoxyphenyl groups. Its molecular formula is with a molecular weight of approximately 357.39 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds featuring similar structural motifs. For instance, triazole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Cell Viability Assays : In vitro studies indicate that related triazole compounds exhibit significant cytotoxicity against cancer cells. For example, compounds with similar structures have demonstrated IC50 values ranging from 5 to 20 µM against lung cancer cells, indicating their potential as anticancer agents .

- Mechanism of Action : The anticancer activity is often associated with the inhibition of key signaling pathways involved in cell proliferation and survival. Molecular docking studies suggest that the compound may interact with targets such as protein kinases, leading to reduced cell viability and increased apoptosis .

Enzyme Inhibition

The compound's structural characteristics suggest potential for enzyme inhibition, particularly in relation to kinases involved in cancer progression.

- Kinase Inhibition Studies : Similar compounds have been evaluated for their ability to inhibit receptor tyrosine kinases (RTKs). For instance, derivatives have shown inhibition rates exceeding 50% against MET and AXL kinases at concentrations as low as 25 µM .

Anti-inflammatory Activity

Compounds containing the triazole ring are also recognized for their anti-inflammatory properties.

- COX Inhibition : In vitro assays have demonstrated that triazole-containing compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The inhibition of COX enzymes correlates with reduced production of pro-inflammatory mediators .

Case Studies

Several case studies illustrate the biological activity of compounds similar to this compound:

- Study on Lung Cancer Cells : A study evaluated the effects of a related triazole derivative on EBC-1 lung cancer cells. The compound induced apoptosis and inhibited cell proliferation significantly at an IC50 of 8.6 µM. Molecular dynamics simulations supported these findings by illustrating favorable interactions between the compound and target proteins .

- Neuroprotective Effects : Another investigation focused on a structurally similar compound's neuroprotective effects in models of acute cerebral ischemia. The results indicated significant prolongation of survival time in treated mice, suggesting therapeutic potential in neurodegenerative conditions .

Data Summary

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for N-(4-fluorobenzyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Triazole Ring Formation : Use Huisgen 1,3-dipolar cycloaddition (click chemistry) between an azide (e.g., 4-methoxyphenyl azide) and an alkyne (e.g., propargyl derivative) to construct the 1,2,3-triazole core .

- Thiazole Carboxamide Assembly : Coupling reactions (e.g., EDC/HOBt-mediated) between a thiazole carboxylic acid and the fluorobenzylamine group .

- Optimization : Solvent choice (DMF or THF), temperature control (0–60°C), and catalyst selection (e.g., Cu(I) for click chemistry) are critical for yield improvement .

Q. How is the structural integrity of this compound validated in experimental settings?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., fluorobenzyl protons at δ 4.5–5.0 ppm, methoxyphenyl signals at δ 3.8 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H] at m/z 452.12) .

- X-ray Crystallography : For absolute configuration determination, though limited by crystal growth challenges in polar solvents .

Q. What analytical techniques are recommended for assessing purity and stability?

- Methodological Answer :

- HPLC : Use a C18 column with acetonitrile/water gradient (e.g., 60:40 to 90:10 over 20 min) and UV detection at 254 nm for purity assessment (>95%) .

- Thermogravimetric Analysis (TGA) : To evaluate thermal stability (decomposition >200°C) .

- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions to identify degradation pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with variations in the triazole (e.g., 4-cyanophenyl instead of 4-methoxyphenyl) or thiazole (e.g., 4-ethyl instead of 4-methyl) moieties .

- Biological Assays : Test against target enzymes (e.g., kinase inhibition assays) or cellular models (e.g., cancer cell lines) to correlate substituent changes with activity .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with proteins like EGFR or COX-2 .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay Standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity tests) .

- Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., de-fluorinated derivatives) that may confound activity results .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to account for variability in IC values .

Q. What strategies optimize the compound’s bioavailability in preclinical models?

- Methodological Answer :

- Salt Formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility (test via shake-flask method) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability .

- In Silico ADME Prediction : Use tools like SwissADME to predict logP (target <3), polar surface area (<140 Ų), and P-glycoprotein substrate likelihood .

Q. How to design fluorescence-based assays for target engagement studies?

- Methodological Answer :

- Fluorophore Conjugation : Attach dansyl or BODIPY groups to the carboxamide moiety via NHS ester chemistry .

- Fluorescence Quenching Assays : Monitor changes in emission intensity (λ 350 nm, λ 450 nm) upon binding to target proteins like tubulin .

- Competitive Binding : Use known fluorescent probes (e.g., FITC-labeled paclitaxel) to quantify displacement efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.